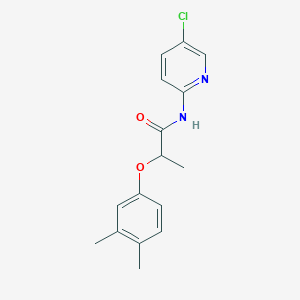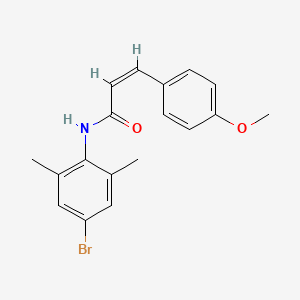![molecular formula C17H19ClN2O4S B5141537 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as CP-122,288, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of pharmacological properties.
科学的研究の応用
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have analgesic properties in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of neuropathic pain.
In addition to its potential use in pain management, 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been studied for its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective properties in animal models of Parkinson's disease.
作用機序
The exact mechanism of action of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the activity of voltage-gated sodium channels and block the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and substance P. It has also been shown to increase the release of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA).
実験室実験の利点と制限
One of the main advantages of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its high potency and selectivity. It has been shown to have a low affinity for other ion channels and receptors, which makes it an ideal tool for studying the specific effects of sodium channel inhibition and NMDA receptor blockade.
However, one of the limitations of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of the drug over an extended period of time.
将来の方向性
There are several future directions for research on 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. One area of research is the development of more potent and selective analogs of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. Another area of research is the study of the long-term effects of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide on the central nervous system. Finally, there is a need for more studies on the potential therapeutic applications of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in humans.
合成法
The synthesis of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 2-chloroaniline with propylamine to form N-propyl-2-chloroaniline. This compound is then reacted with 2-methoxybenzoic acid to form the corresponding benzamide derivative. The final step involves the sulfonation of the amine group with sulfuric acid to yield 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The overall yield of this synthesis method is approximately 45%.
特性
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)13-11-12(8-9-16(13)24-2)25(22,23)20-15-7-5-4-6-14(15)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNRJCCHPLQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5141474.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)
![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)